molecular formula C18H20ClN3O5S B14963538 N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B14963538
M. Wt: 425.9 g/mol
InChI Key: GXOAVLZQXXFMKO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a pyrrolidine sulfonyl group, and a dihydropyridinyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination and methoxylation of a phenyl ring, followed by the introduction of the pyrrolidine sulfonyl group through a sulfonylation reaction. The final step involves the formation of the dihydropyridinyl acetamide moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different reactivity.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.

Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in drug development for treating various diseases.

Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C18H20ClN3O5S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

InChI

InChI=1S/C18H20ClN3O5S/c1-27-16-6-4-13(10-15(16)19)20-17(23)12-21-11-14(5-7-18(21)24)28(25,26)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,23)

InChI Key

GXOAVLZQXXFMKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)Cl

Origin of Product

United States

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